Pyrimidine, 4-iodo-6-methyl-
Overview
Description
“Pyrimidine, 4-iodo-6-methyl-” is a chemical compound with the molecular formula C5H5IN2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a topic of interest in organic chemistry due to their various chemical and biological applications . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “Pyrimidine, 4-iodo-6-methyl-” was characterized using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The molecular weight of the compound is 266.11 g/mol .Chemical Reactions Analysis
Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . The reactions of these compounds are diverse and have been the subject of numerous studies .Physical And Chemical Properties Analysis
The physical and chemical properties of “Pyrimidine, 4-iodo-6-methyl-” include a molecular weight of 266.11 g/mol, a topological polar surface area of 51.1 Ų, and a complexity of 112 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Microwave Assisted Tandem Reactions
4-Iodo-6-methyl-pyrimidine is used in microwave-assisted tandem Heck-Sonogashira cross-coupling reactions. This process produces novel 5-enynyl substituted pyrimidines, which can then be transformed into novel functionalized pyrido[2,3-d]pyrimidines via silver catalyzed cyclization reactions (Liu et al., 2014).
Anticancer Agent Exploration
4-Methyl-6-morpholinopyrimidine derivatives, closely related to 4-iodo-6-methyl-pyrimidine, have been investigated for their anticancer properties. These compounds demonstrated potent anticancer activity in various human cancer cell lines, suggesting potential for further exploration as anticancer agents (Gaonkar et al., 2018).
Microtubule Targeting Agents
Derivatives of 4-substituted 5-methyl-furo[2,3-d]pyrimidines, which can be synthesized from compounds like 4-iodo-6-methyl-pyrimidine, show potent microtubule depolymerizing activities. These compounds have been effective against multidrug-resistant cancer cells, highlighting their significance in cancer therapy (Devambatla et al., 2016).
Bicyclic Systems in Medicine
Pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidines, which can be derived from 4-iodo-6-methyl-pyrimidine, are crucial in the medical and pharmaceutical fields. They have been applied extensively in synthetic organic and medicinal chemistry (Monier et al., 2019).
Novel Sulfanyl Pyrimidinone Derivatives
Sulfanyl pyrimidin-4(3H)-one derivatives, synthesized from compounds like 4-iodo-6-methyl-pyrimidine, display a wide range of biological activities including antimicrobial, anticancer, and antidepressive properties. These derivatives have been synthesized using various methods, offering high yields and diverse biological applications (Bassyouni & Fathalla, 2013).
Photophysics and Energy Transfer Studies
The compound 5-methyl-2-pyrimidone, related to 4-iodo-6-methyl-pyrimidine, has been studied for its role in inducing triplet damage in thymine DNA. Its photophysics and triplet energy transfer capabilities are significant for understanding DNA damage mechanisms (Bignon et al., 2015).
Mechanism of Action
Target of Action
Pyrimidine, 4-iodo-6-methyl-, like other pyrimidine derivatives, primarily targets nucleic acids components such as uracil, thymine, and cytosine . These components are essential for the synthesis of DNA and RNA, making them crucial for cell growth and division . Pyrimidine derivatives have also been known to exhibit a wide range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
Pyrimidine derivatives are known to interact with their targets by inhibiting the expression and activities of certain vital inflammatory mediators . For instance, some pyrimidine derivatives have shown to inhibit the production of prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
Pyrimidine, 4-iodo-6-methyl-, like other pyrimidines, is involved in the de novo purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleic acids, which are essential components of DNA and RNA
Result of Action
For instance, some pyrimidine derivatives have shown potent anti-inflammatory effects . They have also been reported to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity .
Action Environment
The action, efficacy, and stability of Pyrimidine, 4-iodo-6-methyl- can be influenced by various environmental factors. These may include the pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product
Future Directions
The future directions in the research of pyrimidine derivatives include the development of new synthetic protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo [1,2- a ]pyridine skeleton . This is part of the broader effort to improve the ecological impact of the classical schemes used in the synthesis of these compounds .
properties
IUPAC Name |
4-iodo-6-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNXXBPTGLYEML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1378865-35-0 | |
Record name | 4-iodo-6-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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